molecular formula C11H12O2S B2973429 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic Acid CAS No. 852840-42-7

2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic Acid

Cat. No.: B2973429
CAS No.: 852840-42-7
M. Wt: 208.28
InChI Key: RUVTVWNOODRTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid is an organic compound with the molecular formula C11H12O2S and a molecular weight of 208.28 g/mol . This compound is characterized by the presence of an indene ring system attached to a sulfanyl acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid typically involves the reaction of 2,3-dihydro-1H-indene with thioglycolic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The acetic acid moiety can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation requires amines and coupling agents like EDCI or DCC.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the indene ring system may interact with hydrophobic pockets in target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different ring structure.

    2-(2,3-dihydro-1H-inden-5-yl)acetic acid: Lacks the sulfanyl group, resulting in different chemical properties.

    Thioglycolic acid: Contains a sulfanyl group but lacks the indene ring system.

Uniqueness

2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid is unique due to the combination of the indene ring system and the sulfanyl acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVTVWNOODRTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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